2-Methyl-3,8-dibromo-1,10-phenanthroline
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Overview
Description
2-Methyl-3,8-dibromo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions and a methyl group at the 2 position on the phenanthroline ring. It is used in various chemical and biological applications due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3,8-dibromo-1,10-phenanthroline can be synthesized through the bromination of 2-methyl-1,10-phenanthroline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,8-dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-methyl-3,8-dimethoxy-1,10-phenanthroline or 2-methyl-3,8-diamino-1,10-phenanthroline.
Coupling Products: Products from coupling reactions can include various biaryl or alkynyl derivatives of 2-methyl-1,10-phenanthroline.
Scientific Research Applications
2-Methyl-3,8-dibromo-1,10-phenanthroline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3,8-dibromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as donor sites, forming stable complexes with various metal ions. These metal complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
3,8-Dibromo-1,10-phenanthroline: Lacks the methyl group at the 2 position, which can influence its electronic properties and reactivity.
2-Methyl-1,10-phenanthroline: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
Uniqueness
2-Methyl-3,8-dibromo-1,10-phenanthroline is unique due to the presence of both bromine atoms and a methyl group, which enhance its reactivity and allow for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a versatile compound in both synthetic and applied chemistry .
Properties
CAS No. |
676578-10-2 |
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Molecular Formula |
C13H8Br2N2 |
Molecular Weight |
352.02 g/mol |
IUPAC Name |
3,8-dibromo-2-methyl-1,10-phenanthroline |
InChI |
InChI=1S/C13H8Br2N2/c1-7-11(15)5-9-3-2-8-4-10(14)6-16-12(8)13(9)17-7/h2-6H,1H3 |
InChI Key |
AYMQLNGTPOSRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC3=CC(=CN=C3C2=N1)Br)Br |
Origin of Product |
United States |
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